Glucoscillaren A
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glucoscillaren A involves the glycosylation of scillarenin with specific sugar moieties. The process typically includes the following steps:
Isolation of Scillarenin: Scillarenin is isolated from the plant source.
Glycosylation Reaction: The isolated scillarenin undergoes glycosylation with β-D-glucopyranosyl and α-L-rhamnopyranoside under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the plant Scilla maritima, followed by purification processes to isolate the compound. The extraction process typically uses solvents like ethanol and methanol, and the purification involves techniques such as chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups present in the sugar moieties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolyzing Agents: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., glycosidases) are used for hydrolysis.
Major Products:
Oxidation Products: Oxidation can lead to the formation of various oxidized derivatives of this compound.
Hydrolysis Products: Hydrolysis results in the formation of scillarenin and the corresponding sugars.
Scientific Research Applications
Glucoscillaren A has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of cardenolides and their chemical properties.
Biology: this compound is studied for its effects on cellular processes, particularly in cardiac cells.
Medicine: It has potential therapeutic applications in the treatment of heart conditions due to its ability to modulate heart muscle function.
Mechanism of Action
Glucoscillaren A exerts its effects primarily through its interaction with the sodium-potassium ATPase enzyme in cardiac cells. By inhibiting this enzyme, this compound increases the intracellular concentration of sodium ions, which in turn leads to an increase in intracellular calcium ions through the sodium-calcium exchanger. This increase in calcium ions enhances cardiac muscle contraction, making it a potent cardiac glycoside .
Comparison with Similar Compounds
- Digitoxin
- Digoxin
- Ouabain
Comparison:
- Digitoxin: Similar to Glucoscillaren A, digitoxin is a cardiac glycoside but has a longer half-life and is used in the treatment of chronic heart failure.
- Digoxin: Another cardiac glycoside, digoxin has a shorter half-life compared to digitoxin and is used for acute heart failure and atrial fibrillation.
- Ouabain: Ouabain is a potent inhibitor of the sodium-potassium ATPase enzyme, similar to this compound, but is less commonly used in clinical settings due to its narrow therapeutic window .
This compound stands out due to its specific glycosylation pattern, which influences its solubility, bioavailability, and interaction with biological targets .
Properties
IUPAC Name |
5-[(3S,8R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O18/c1-18-35(59-39-34(52)31(49)36(26(16-44)58-39)60-38-32(50)29(47)28(46)25(15-43)57-38)30(48)33(51)37(55-18)56-21-8-11-40(2)20(14-21)5-6-24-23(40)9-12-41(3)22(10-13-42(24,41)53)19-4-7-27(45)54-17-19/h4,7,14,17-18,21-26,28-39,43-44,46-53H,5-6,8-13,15-16H2,1-3H3/t18-,21-,22+,23-,24+,25+,26+,28+,29-,30-,31+,32+,33+,34+,35-,36+,37-,38-,39-,40-,41+,42-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVXHHKIFHGLAJ-HFOYKOELSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H62O18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149123 | |
Record name | Glucoscillaren A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
854.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
11003-96-6 | |
Record name | Glucoscillaren A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011003966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glucoscillaren A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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